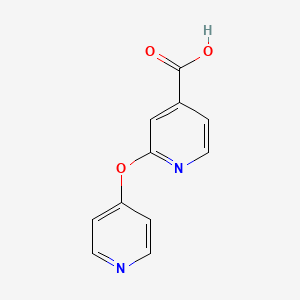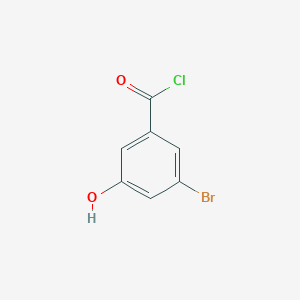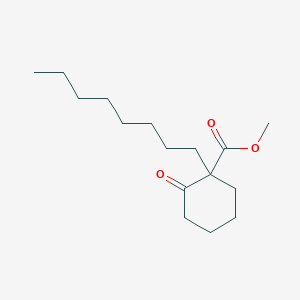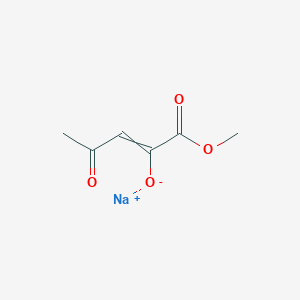![molecular formula C11H14FNO B1411790 3-[(5-Fluoro-2-methylphenyl)methoxy]azetidine CAS No. 1121624-25-6](/img/structure/B1411790.png)
3-[(5-Fluoro-2-methylphenyl)methoxy]azetidine
Übersicht
Beschreibung
“3-[(5-Fluoro-2-methylphenyl)methoxy]azetidine” is a chemical compound with the molecular formula C11H14FNO and a molecular weight of 195.23 . It is also known by other synonyms such as “3-[(5-Fluoro-2-methylbenzyl)oxy]azetidine” and "Azetidine, 3-[(5-fluoro-2-methylphenyl)methoxy]-" .
Molecular Structure Analysis
The molecular structure of “this compound” consists of an azetidine ring with a methoxy group attached to one carbon, and a 5-fluoro-2-methylphenyl group attached to the oxygen of the methoxy group .Wissenschaftliche Forschungsanwendungen
Synthesis and Antiviral Activities
- A study by Kumar et al. (1994) explored the synthesis of derivatives similar to the compound of interest, investigating their potential as anti-AIDS drugs. These derivatives were designed to enhance action duration, lipophilicity, and delivery to the central nervous system. The study found that the configuration of halo substituents played a role in anti-HIV-1 activity, indicating potential applications in antiviral drug development (Kumar, Wang, Wiebe, & Knaus, 1994).
Nicotinic Acetylcholine Receptor Binding
- Doll et al. (1999) described the synthesis of a fluoro derivative of a similar azetidine compound, demonstrating its potential as a ligand for the human alpha4beta2 nicotinic acetylcholine receptor subtype. This research suggested its use in positron emission tomography (PET) imaging for brain imaging of nicotinic receptors (Doll et al., 1999).
Synthesis and Antioxidant Activity
- Research by Nagavolu et al. (2017) focused on synthesizing Schiff bases and azetidines derived from phenyl urea derivatives, evaluating their in-vitro antioxidant potentials. The findings highlighted the chemical and medicinal significance of these compounds, showing moderate to significant antioxidant effects compared to ascorbic acid (Nagavolu, Velusamy, Chechugari, & Yalavarthi, 2017).
Anticancer Properties
- A 2021 study by Parmar et al. investigated thiourea compounds bearing a 3-(4-methoxyphenyl)azetidine moiety for their potential as antitumor agents. The compounds were evaluated against various human cancer cell lines, revealing significant anticancer potentialities (Parmar et al., 2021).
Antibacterial Agents
- Frigola et al. (1994) synthesized a series of azetidinylquinolones with varied substituents, including an azetidine moiety, to study their antibacterial potency. These compounds showed potential as antibacterial agents, particularly against Gram-positive and Gram-negative bacteria (Frigola et al., 1994).
GABA Uptake Inhibitors
- A study by Faust et al. (2010) evaluated azetidine derivatives as potential GABA-uptake inhibitors. They found that certain derivatives exhibited high potency at GAT-1, indicating potential therapeutic applications in neurological disorders (Faust, Höfner, Pabel, & Wanner, 2010).
Ion Transport in Plants
- Research conducted by Pitman et al. (1977) utilized azetidine-2-carboxylic acid, a compound related to azetidines, to investigate the relationship between protein synthesis and ion transport in plants. They found that it acted on the process of ion release from symplast to the xylem, suggesting potential agricultural applications (Pitman, Wildes, Schaefer, & Wellfare, 1977).
Safety and Hazards
Eigenschaften
IUPAC Name |
3-[(5-fluoro-2-methylphenyl)methoxy]azetidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14FNO/c1-8-2-3-10(12)4-9(8)7-14-11-5-13-6-11/h2-4,11,13H,5-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIDZWALQAXJLDN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)F)COC2CNC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[2-[(6-Bromo-3-pyridyl)oxy]ethyl]morpholine](/img/structure/B1411709.png)
![2-[4-(2,2-Difluoroethoxy)phenyl]ethanol](/img/structure/B1411710.png)
![1-[(3,5-Dibromopyridin-2-yl)methyl]azetidin-3-amine](/img/structure/B1411711.png)


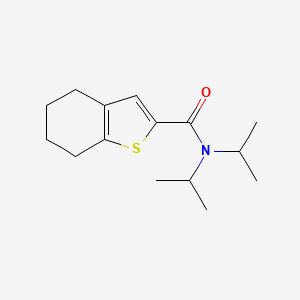

![2-chloro-N-[(4-fluorophenyl)methyl]-4-methylpentanamide](/img/structure/B1411719.png)
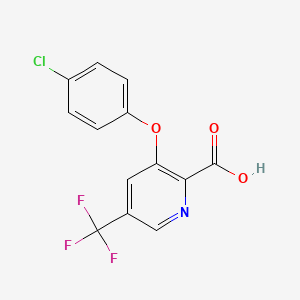
![2-[(7-Chloroquinolin-4-yl)thio]acetyl chloride](/img/structure/B1411725.png)
